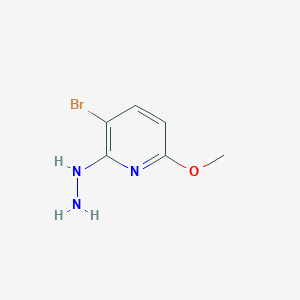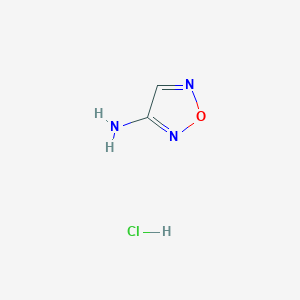
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate is a complex organic compound with the molecular formula C10H8BrFINO3 This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and an acetamido group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Acetylation: Introduction of the acetamido group via acetylation of an amine precursor.
Esterification: Formation of the methyl ester by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, potentially leading to significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-4-iodobenzoate
- Methyl 2-fluoro-5-iodobenzoate
Uniqueness
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate is unique due to the specific combination of halogen atoms and the acetamido group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H8BrFINO3 |
|---|---|
Poids moléculaire |
415.98 g/mol |
Nom IUPAC |
methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C10H8BrFINO3/c1-4(15)14-9-5(10(16)17-2)3-6(13)7(11)8(9)12/h3H,1-2H3,(H,14,15) |
Clé InChI |
SYZLPCQELVHCEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1C(=O)OC)I)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)


![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)


